molecular formula C8H16O2 B1638176 (R)-3-Methylheptanoic acid

(R)-3-Methylheptanoic acid

Cat. No. B1638176
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3R-Methylheptanoic acid is a medium-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The syntheses of (R)- and (S)-3-methylheptanoic acids have been achieved using chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, allowing for the production of a variety of chiral 3-methyl alkanoic acids (Zhang, Shi, & Tian, 2015).
  • Improved Synthetic Methods : An improved method for synthesizing 3-methylheptanoic acid has been developed. This process involves reacting crotonic acid with sec-butyl alcohol and n-butylmagnesium bromide, resulting in a highly pure product (Li Wei, 2010).

Biological and Environmental Interactions

  • Enantioselective Analysis in Plants : Studies on rhubarb stalks have shown that certain 2-methyl-branched volatiles, including 3-methylheptanoic acid, are predominantly present as (R)-enantiomers. This contributes to the understanding of natural flavor compounds in plants (Dregus, Schmarr, Takahisa, & Engel, 2003).
  • Role in Insect Behavior : (R)-(+)-3-methylheptanoic acid has been identified as a constituent of the sex-attracting secretion of male Kheper nigroaeneus dung beetles, indicating its role in insect communication (Burger & Petersen, 2002).

Applications in Material Science

  • Production from Bacterial Polyhydroxyalkanoates : An efficient method to prepare enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates (PHAs) has been reported, with applications in various industries (Ruth, Grubelnik, Hartmann, Egli, Zinn, & Ren, 2007).

Chemical Interactions and Analysis

Environmental Degradation Studies

  • Degradation by Peroxymonosulfate Catalysts : A biochar/iron oxide composite was used as a catalyst for the degradation of naphthenic acids, including 4-methylheptanoic acid, demonstrating a potential environmental application (Song, How, Huang, & El-Din, 2022).

properties

Product Name

(R)-3-Methylheptanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3R)-3-methylheptanoic acid

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1

InChI Key

DVESMWJFKVAFSP-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H](C)CC(=O)O

SMILES

CCCCC(C)CC(=O)O

Canonical SMILES

CCCCC(C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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